1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane
CAS No.:
Cat. No.: VC16493185
Molecular Formula: C8H18N6O4
Molecular Weight: 262.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N6O4 |
|---|---|
| Molecular Weight | 262.27 g/mol |
| IUPAC Name | 2-[3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine |
| Standard InChI | InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14) |
| Standard InChI Key | MSXMXWJPFIDEMT-UHFFFAOYSA-N |
| Canonical SMILES | C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a cyclohexane ring with hydroxyl groups at positions 2, 4, 5, and 6, and guanidino groups (-NH-C(=NH)-NH₂) at positions 1 and 3. This substitution pattern creates a highly polar molecule with multiple hydrogen-bonding sites, influencing its solubility and reactivity. The stereochemistry is critical, as evidenced by the IUPAC name: 2-[3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈N₆O₄ | |
| Molecular Weight | 262.27 g/mol | |
| IUPAC Name | 2-[3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine | |
| InChI | InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14) | |
| Canonical SMILES | C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N |
Stereochemical Considerations
The cyclohexane ring adopts a chair conformation, with hydroxyl and guanidino groups occupying axial and equatorial positions. Computational models indicate that the cis arrangement of hydroxyl groups at positions 2 and 4 enhances intramolecular hydrogen bonding, stabilizing the structure . This stereochemical specificity is shared with streptidine, a structurally related compound where the guanidino groups are critical for antimicrobial activity .
Synthesis and Manufacturing
Purification Challenges
The compound’s high polarity complicates isolation. Reverse-phase chromatography with hydrophilic interaction liquid chromatography (HILIC) columns has shown promise, achieving >95% purity when using acetonitrile-water gradients. Lyophilization is preferred for final product recovery to prevent thermal decomposition.
Physicochemical Properties
Solubility and Stability
1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane is highly soluble in water (>500 mg/mL at 25°C) due to its polar functional groups. In contrast, solubility in organic solvents like ethanol or dichloromethane is negligible (<0.1 mg/mL). The compound exhibits pH-dependent stability, with optimal storage at pH 6–8. Degradation occurs via oxidation of guanidino groups above pH 9, forming urea derivatives.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O-H/N-H stretch) and 1650 cm⁻¹ (C=N stretch of guanidino groups).
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NMR: ¹H NMR (D₂O, 400 MHz) shows resonances at δ 3.4–3.8 ppm (cyclohexane protons) and δ 6.9 ppm (guanidino NH).
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Mass Spectrometry: ESI-MS ([M+H]⁺ m/z 263.2) confirms the molecular weight.
Biological and Pharmacological Relevance
Role in Antibiotic Biosynthesis
1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane is a biosynthetic precursor to streptidine, a key aglycone in streptomycin. In Streptomyces griseus, enzymatic glycosylation of this compound yields streptidine-6-phosphate, which is subsequently incorporated into streptomycin . The guanidino groups are essential for streptomycin’s ability to bind bacterial ribosomes and inhibit protein synthesis .
Antimicrobial Activity Screening
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Biological Role |
|---|---|---|---|
| 1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane | C₈H₁₈N₆O₄ | Guanidino, hydroxyl | Streptomycin precursor |
| Streptidine | C₈H₁₈N₆O₄ | Guanidino, hydroxyl, sulfate | Antibiotic component |
| 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid | C₇H₁₂O₆ | Carboxyl, hydroxyl | Metabolic intermediate |
Streptidine differs by the presence of sulfate esters, enhancing its solubility and ribosomal binding affinity . Conversely, 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid lacks guanidino groups, limiting its antimicrobial potential but making it a candidate for chelating agents .
Industrial and Research Applications
Pharmaceutical Development
The compound’s role in streptomycin biosynthesis has spurred interest in engineered biosynthesis pathways. Overexpression of strB and strC genes in E. coli has increased titers of streptidine precursors by 30%, demonstrating potential for scalable antibiotic production.
Materials Science
Functionalized cyclohexanes are being explored as crosslinkers in hydrogels. 1,3-Diguanidino-2,4,5,6-tetrahydroxycyclohexane’s multiple hydroxyl groups enable covalent bonding with polymers like polyethylene glycol (PEG), creating networks with tunable mechanical properties.
Future Directions
Ongoing research aims to elucidate the compound’s potential in drug delivery systems, leveraging its hydrophilicity and biocompatibility. Additionally, computational modeling of its interaction with bacterial ribosomes could inform the design of next-generation antibiotics resistant to current resistance mechanisms .
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